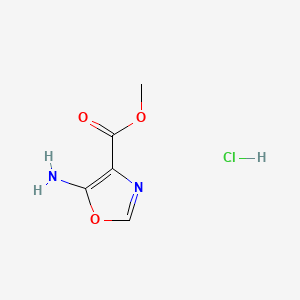
Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes an oxazole ring substituted with an amino group at the 5-position and a carboxylate ester group at the 4-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of β-enamino ketoesters with hydroxylamine hydrochloride in methanol, which leads to the formation of the oxazole ring . The reaction conditions often require refluxing methanol for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recoverable and reusable can make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the oxazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral properties against human cytomegalovirus.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, its antiviral activity against human cytomegalovirus is attributed to its ability to inhibit viral DNA polymerase . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing the replication of viral DNA.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenylisoxazole-3-carboxylate: Another oxazole derivative with similar structural features but different substituents.
2-Amino-1,3-oxazole-4-carboxylate: A related compound with an amino group at the 2-position instead of the 5-position.
Uniqueness
Methyl 5-amino-1,3-oxazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylate ester group on the oxazole ring makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C5H7ClN2O3 |
|---|---|
Molecular Weight |
178.57 g/mol |
IUPAC Name |
methyl 5-amino-1,3-oxazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H6N2O3.ClH/c1-9-5(8)3-4(6)10-2-7-3;/h2H,6H2,1H3;1H |
InChI Key |
GOVQZIJUEUDZME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC=N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


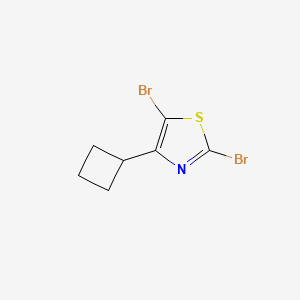
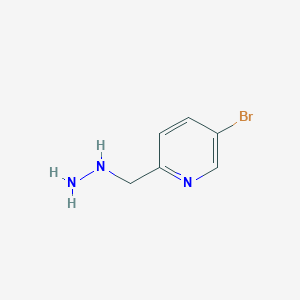
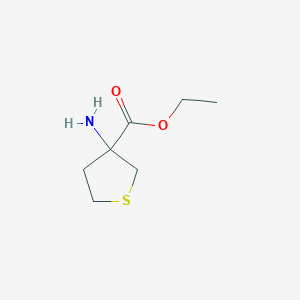
![rac-methyl1-[(1s,4s)-4-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylatehydrochloride,cis](/img/structure/B13579300.png)
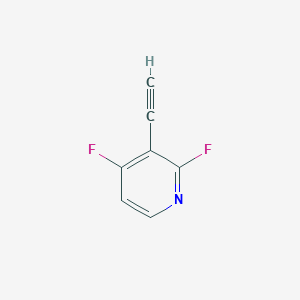

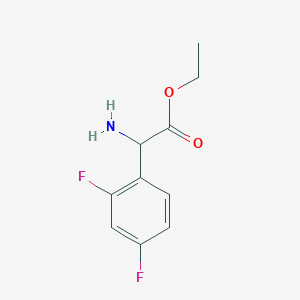
![Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13579335.png)
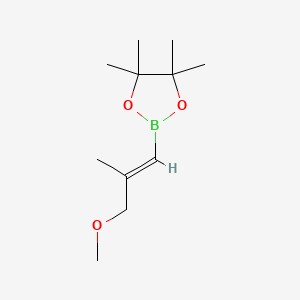
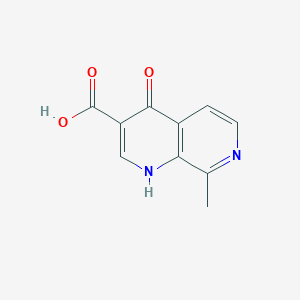
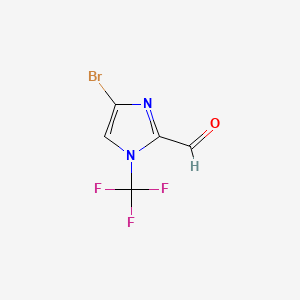
![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13579394.png)
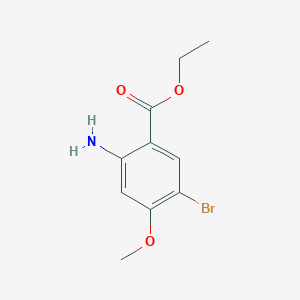
![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
